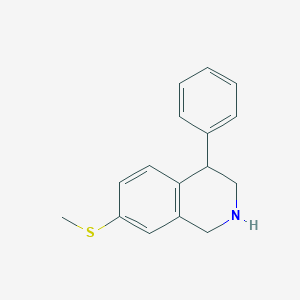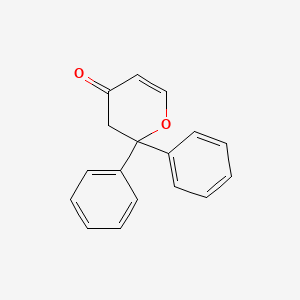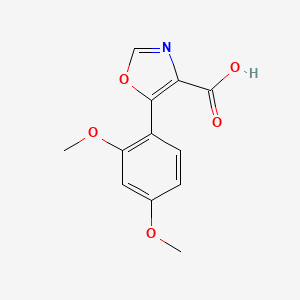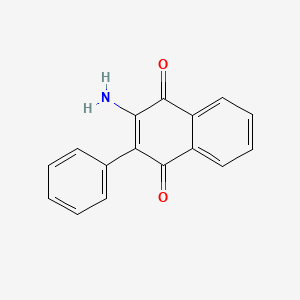
1,4-Naphthalenedione, 2-amino-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-phenylnaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and amino functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylnaphthalene-1,4-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally friendly process .
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-phenylnaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The recovery and reuse of catalysts, such as nano copper (II) oxide, are also crucial for sustainable industrial production.
化学反応の分析
Types of Reactions
2-amino-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives. These products can have significant applications in medicinal chemistry and materials science.
科学的研究の応用
2-amino-3-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-amino-3-phenylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to changes in cellular processes. For example, its quinone derivatives can generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
- 2-amino-3-methylnaphthalene-1,4-dione
- 2-amino-3-chloronaphthalene-1,4-dione
- 2-amino-3-bromonaphthalene-1,4-dione
Uniqueness
2-amino-3-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
56176-17-1 |
|---|---|
分子式 |
C16H11NO2 |
分子量 |
249.26 g/mol |
IUPAC名 |
2-amino-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H11NO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H,17H2 |
InChIキー |
GFUXSPXAFRJOOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


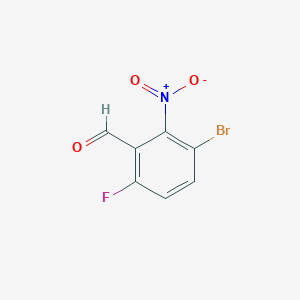

![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)
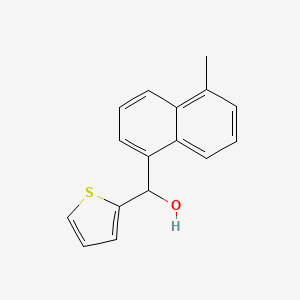

![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)

![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)
